molecular formula C40H53N7O5S2 B1429201 Unii-liq3C1D1H4 CAS No. 1051463-82-1

Unii-liq3C1D1H4

Cat. No. B1429201
M. Wt: 776 g/mol
InChI Key: ZCIGNRJZKPOIKD-KIGLDFBWSA-N
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Description

“Unii-liq3C1D1H4” is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information . It is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The substance is also known as COBICISTAT, (R,R,R)- . The molecular formula of the substance is C40H53N7O5S2 .


Molecular Structure Analysis

The Unique Ingredient Identifier (UNII) is linked to a substance’s molecular structure . The preferred means for defining a chemical substance is by its two-dimensional molecular structure . The molecular formula of “Unii-liq3C1D1H4” is C40H53N7O5S2 .

Scientific Research Applications

  • Nanoparticle Synthesis : The liquid-phase synthesis of inorganic nanoparticles is a critical area of chemical research, with applications across various industries, including electronics. This method has been crucial in the development of new semiconducting materials, impacting the evolution of technology from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

  • Translating Research into Innovations : Efforts in translating basic scientific research into practical innovations are significant. This includes the development of educational programs to aid researchers in turning their findings into viable and socially beneficial ventures (Giordan, Shartrand, Steig, & Weilerstein, 2011).

  • Nuclear Safeguards Applications : Laser-Induced Breakdown Spectroscopy (LIBS) has been investigated for its potential in real-time analysis of used nuclear fuel elements, contributing to nuclear safety and monitoring (Williams, 2016).

  • Environmental Modeling : Collaborative working environments for large-scale environmental models like the Unified Air Pollution Model (UNI-DEM) represent another application area. This involves designing frameworks for remote development and data sharing among dispersed scientific teams (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

  • Scientific and Technical Achievement Transformation : Universities play a crucial role in the transformation of scientific and technical achievements, contributing significantly to national basic research and high-tech industrialization (Xian-guo, 2004).

  • Wireless LAN Applications : Dual-band front-ends for wireless applications, operating in the Industrial Scientific and Medical (ISM) and Unlicensed National Information Infrastructure (UNII) bands, represent an important technological advancement (Li, Quintal, & Kenneth, 2004).

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2R)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-KIGLDFBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-liq3C1D1H4

CAS RN

1051463-82-1
Record name 5-Thiazolylmethyl (3R,6R,9R)-12-methyl-13-(2-(1-methylethyl)-4-thiazolyl)-9-(2-(4-morpholinyl)ethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate absolute stereochemistry.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COBICISTAT, (R,R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIQ3C1D1H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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